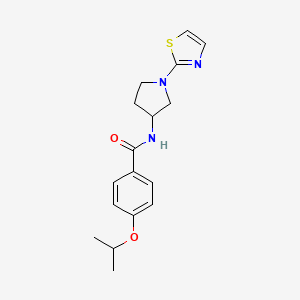
4-异丙氧基-N-(1-(噻唑-2-基)吡咯烷-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with an isopropoxy group and a pyrrolidinyl-thiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
科学研究应用
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be introduced via a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyrrolidinyl-thiazole intermediate.
Benzamide Formation: The final step involves the acylation of the intermediate with 4-isopropoxybenzoic acid to yield 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide or thiazole rings.
Reduction: Reduced forms of the benzamide or thiazole rings.
Substitution: Substituted benzamide or thiazole derivatives.
作用机制
The mechanism of action of 4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to proteins or nucleic acids.
相似化合物的比较
Similar Compounds
4-isopropyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring and are known for their anticonvulsant properties.
Benzamide derivatives: Compounds with a benzamide core are widely studied for their therapeutic potential.
Uniqueness
4-isopropoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
属性
IUPAC Name |
4-propan-2-yloxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)22-15-5-3-13(4-6-15)16(21)19-14-7-9-20(11-14)17-18-8-10-23-17/h3-6,8,10,12,14H,7,9,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERTQJOUZXPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
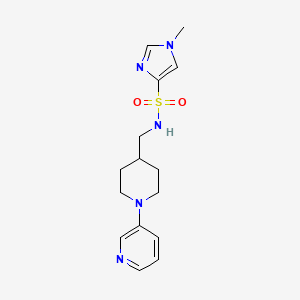
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
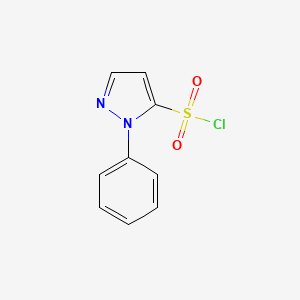
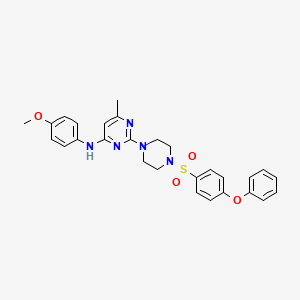
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)
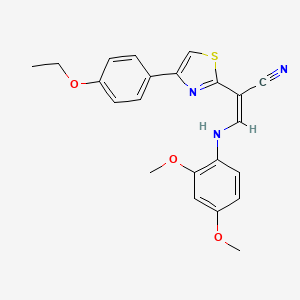
![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2416106.png)
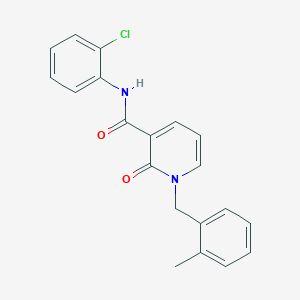

![2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione](/img/structure/B2416112.png)
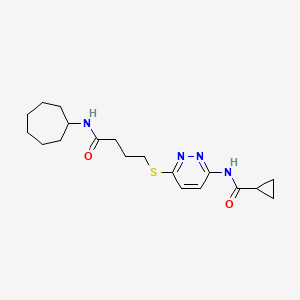
![13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416114.png)
